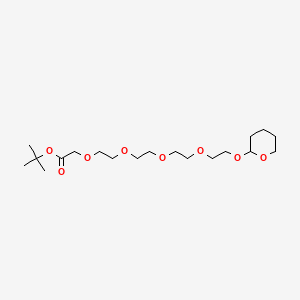
Acetamido-PEG3-Br
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamido-PEG3-Br: is a compound that belongs to the class of PEG-based PROTAC linkers. PROTACs (Proteolysis Targeting Chimeras) are a novel class of therapeutic agents that induce the degradation of target proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of these PROTACs, playing a crucial role in linking the ligand for an E3 ubiquitin ligase to the ligand for the target protein .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamido-PEG3-Br involves the reaction of a PEG-based compound with bromoacetyl bromide. The reaction typically occurs in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: Acetamido-PEG3-Br primarily undergoes substitution reactions due to the presence of the bromine atom. The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and alcohols.
Conditions: These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions are the corresponding substituted derivatives, where the bromine atom is replaced by the nucleophile.
科学的研究の応用
Chemistry: In chemistry, Acetamido-PEG3-Br is used as a linker in the synthesis of PROTACs. These PROTACs are valuable tools for studying protein function and for developing new therapeutic agents .
Biology: In biological research, PROTACs synthesized using this compound are used to selectively degrade target proteins. This allows researchers to study the effects of protein degradation on cellular processes and to identify potential therapeutic targets .
Medicine: In medicine, PROTACs have shown promise as therapeutic agents for treating diseases such as cancer, neurodegenerative disorders, and infectious diseases. This compound plays a crucial role in the development of these PROTACs, enabling the selective degradation of disease-causing proteins .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs based on the PROTAC technology. This technology has the potential to revolutionize drug discovery and development by providing a new approach to targeting disease-causing proteins .
作用機序
Acetamido-PEG3-Br functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The PROTAC molecule contains two ligands: one for an E3 ubiquitin ligase and one for the target protein. The this compound linker connects these two ligands, bringing the E3 ligase and the target protein into close proximity. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome .
類似化合物との比較
Acetamido-PEG2-Br: Similar to Acetamido-PEG3-Br but with a shorter PEG chain.
Acetamido-PEG4-Br: Similar to this compound but with a longer PEG chain.
Acetamido-PEG3-Cl: Similar to this compound but with a chlorine atom instead of a bromine atom.
Uniqueness: this compound is unique due to its specific PEG chain length and the presence of a bromine atom. The PEG chain length affects the solubility and flexibility of the PROTAC molecule, while the bromine atom provides a reactive site for substitution reactions. These properties make this compound a versatile and valuable compound for the synthesis of PROTACs .
特性
分子式 |
C10H20BrNO4 |
|---|---|
分子量 |
298.17 g/mol |
IUPAC名 |
N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C10H20BrNO4/c1-10(13)12-3-5-15-7-9-16-8-6-14-4-2-11/h2-9H2,1H3,(H,12,13) |
InChIキー |
YEJIBQSPOPGZQN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCOCCOCCOCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chlorosulfonyl-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B11932183.png)
![(1S,9S,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride](/img/structure/B11932191.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-6-[5-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-[[12-[(2S,4R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxypyrrolidin-1-yl]-12-oxododecanoyl]amino]propoxy]propanoylamino]propylamino]-5-oxopentoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B11932203.png)
![(2S)-2-[[4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-3-methylpyrazolo[1,5-a]pyridin-6-yl]oxymethyl]morpholine](/img/structure/B11932207.png)
![2-[[4-[(3S)-1-oxo-3,4-dihydroisochromene-3-carbonyl]piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B11932210.png)
![1-[(2R,3R,4R,5R)-4-({[(2S,3S,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-ethyl-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B11932218.png)
![N-(2,2-dimethylpropyl)-N~2~-[4-(hydroxycarbamoyl)benzene-1-carbonyl]-L-asparaginyl-N-benzyl-L-alaninamide](/img/structure/B11932219.png)

![methyl 2-(2-{[1-(4-{N,3-dimethyl-2-[3-methyl-2-(methylamino)butanamido]butanamido}-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl](methoxy)methyl}propanamido)-3-phenylpropanoate](/img/structure/B11932228.png)
![N-[3-[2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B11932236.png)
![tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11932244.png)

